molecular formula C10H10F2N2O2 B12841251 N-(4-Acetamido-2,6-difluoro-phenyl)acetamide CAS No. 3743-91-7

N-(4-Acetamido-2,6-difluoro-phenyl)acetamide

Cat. No.: B12841251
CAS No.: 3743-91-7
M. Wt: 228.20 g/mol
InChI Key: WCMDJYLRUUMHDE-UHFFFAOYSA-N
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Description

N-(4-Acetamido-2,6-difluorophenyl)acetamide is an organic compound with the molecular formula C10H10F2N2O2 It is characterized by the presence of two fluorine atoms and an acetamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamido-2,6-difluorophenyl)acetamide typically involves the acylation of 4-amino-2,6-difluoroaniline with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the reaction. The general reaction scheme is as follows:

  • Dissolve 4-amino-2,6-difluoroaniline in anhydrous tetrahydrofuran (THF).
  • Add pyridine to the solution.
  • Slowly add acetic anhydride to the reaction mixture while maintaining the temperature at room temperature.
  • Stir the reaction mixture overnight under a nitrogen atmosphere.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of N-(4-Acetamido-2,6-difluorophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamido-2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Acetamido-2,6-difluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamido-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)acetamide
  • N-(2,6-Difluorophenyl)acetamide
  • N-(4-Acetamido-2-fluorophenyl)acetamide

Uniqueness

N-(4-Acetamido-2,6-difluorophenyl)acetamide is unique due to the presence of both acetamido and difluoro groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

3743-91-7

Molecular Formula

C10H10F2N2O2

Molecular Weight

228.20 g/mol

IUPAC Name

N-(4-acetamido-3,5-difluorophenyl)acetamide

InChI

InChI=1S/C10H10F2N2O2/c1-5(15)13-7-3-8(11)10(9(12)4-7)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)

InChI Key

WCMDJYLRUUMHDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)F)NC(=O)C)F

Origin of Product

United States

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